molecular formula C29H34O10 B194029 10-deacetyl-13-oxobaccatin III CAS No. 92950-42-0

10-deacetyl-13-oxobaccatin III

Cat. No.: B194029
CAS No.: 92950-42-0
M. Wt: 542.6 g/mol
InChI Key: WMZBAMYUOYXRSF-RIFKXWPOSA-N
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Description

10-deacetyl-13-oxobaccatin III is a novel stable derivative of 10-Deacetylbaccatin III with antitumor and antimitotic activity . It is a white or off-white crystalline powder .


Synthesis Analysis

Baccatin III is an important precursor for the synthesis of the clinically important anticancer drug Taxol. A key enzyme of 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT) catalyses the 10-deacetylbaccatin III into baccatin III in taxol biosynthesis . The crucial steps in the synthesis of this compound include the C14β hydroxylation of the corresponding 13-oxobaccatin III derivatives by oxaziridine-mediated electrophilic oxidation and the reduction of the C13 carbonyl group with sodium or alkylammonium borohydrides .


Molecular Structure Analysis

The molecular formula of this compound is C29H34O10 . The molecular weight is 542.57 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the C14β hydroxylation of the corresponding 13-oxobaccatin III derivatives by oxaziridine-mediated electrophilic oxidation and the reduction of the C13 carbonyl group with sodium or alkylammonium borohydrides .


Physical and Chemical Properties Analysis

This compound is a white or off-white crystalline powder . It is slightly soluble in chloroform, DMSO, and methanol .

Scientific Research Applications

Natural Source and Derivatives

10-Deacetyl-13-oxobaccatin III, along with related taxanes, is derived from the leaves of Taxus cuspidata. These compounds have been studied for their structural properties and potential applications in various fields, including pharmaceuticals (Zhang et al., 2010).

Microbial Transformation

The microbial transformation of 10-deacetylbaccatin III has been investigated using different microorganisms. This process results in the formation of various derivatives, which could be explored for novel applications in biotechnology and medicine (Arnone et al., 2006).

Enzymatic Acylation and Modification

Enzymatic acylation of 10-deacetylbaccatin III, specifically the 10-O-acetyltransferase activity, has been a focus of research, exploring its role in the modification of this molecule for potential therapeutic uses (Ondari & Walker, 2008). Further studies have delved into diastereoselective hydroxylation, providing insights into semi-synthetic approaches for creating derivatives (Baldelli et al., 2003).

Hybrid Metabolic Pathway Construction

Researchers have constructed hybrid metabolic pathways involving 10-deacetylbaccatin III, aimed at efficient conversion to baccatin III, demonstrating the potential of bioengineering for large-scale synthesis and modification of this compound (Wang et al., 2021).

Antimicrobial Properties

A study explored the antimicrobial effects of 10-deacetylbaccatin III against phytopathogens, revealing significant activities and providing a basis for its application in agricultural pest management (Wang et al., 2018).

Safety and Hazards

The safety data sheet advises against using 10-deacetyl-13-oxobaccatin III for medicinal, household, or other uses . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The enzymatically synthesized baccatin III (ESB III) has shown anticancer activities by inducing apoptotic cell death, which could further be used for the semisynthesis of taxol in the future . The literature suggests that 10-deacetylbaccatin III (10-DAB) can be easily obtained from plants and fungi for the semisynthesis of taxol. Further, different groups suggested that 10-DAB production can be increased through the optimization of culture conditions, genetic breeding, and metabolic engineering of the endophytic fungi and Taxus species plants .

Mechanism of Action

Target of Action

10-Deacetyl-13-oxobaccatin III is a taxane , a class of compounds known for their anticancer properties. The primary targets of taxanes are microtubules, which are crucial components of the cell’s cytoskeleton . By binding to these structures, taxanes interfere with cell division, a process that is particularly active in cancer cells .

Mode of Action

This compound interacts with its targets, the microtubules, by binding to the β-tubulin subunit . This binding stabilizes the microtubules and prevents their depolymerization, a process necessary for cell division . As a result, the cell cycle is arrested, inhibiting the proliferation of cancer cells .

Biochemical Pathways

The action of this compound affects the cell cycle pathway. By preventing the depolymerization of microtubules, it disrupts the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division . This leads to cell cycle arrest at the G2/M phase, halting the proliferation of cancer cells .

Pharmacokinetics

Taxanes are generally poorly soluble in water and require formulation strategies for intravenous administration . They are widely distributed in the body and metabolized primarily in the liver . The bioavailability of this compound would be influenced by these factors.

Result of Action

The result of this compound’s action is the inhibition of cancer cell proliferation. It has shown cytotoxicity against various cancer cell lines, including A498, NCI-H226, A549, and PC-3 cells . The inhibition rates were 29.7%, 49.2%, 43.9%, and 65.3% respectively .

Action Environment

The action of this compound, like other taxanes, can be influenced by various environmental factors. These include the pH and composition of the cellular environment, the presence of efflux pumps that can remove the drug from the cell, and the expression levels of microtubule-associated proteins that can affect drug binding . Additionally, genetic factors such as mutations in tubulin or other pathway components can influence the compound’s efficacy .

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R)-4-acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11,15-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,18-19,21-22,24,32-33,36H,11-13H2,1-5H3/t18-,19+,21+,22-,24-,27+,28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZBAMYUOYXRSF-RIFKXWPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1=O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(CC1=O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80570271
Record name (5beta,7beta,10beta)-4-(Acetyloxy)-1,7,10-trihydroxy-9,13-dioxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92950-42-0
Record name (2aR,4S,4aS,6R,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,4,4a,10,11,12,12a,12b-octahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-5,9(3H,6H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92950-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5beta,7beta,10beta)-4-(Acetyloxy)-1,7,10-trihydroxy-9,13-dioxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of finding 10-deacetyl-13-oxobaccatin III in Taxus species?

A1: The discovery of this compound in Taxus sumatrana needles is significant because it adds to the growing library of taxoids isolated from these trees []. Taxoids, particularly paclitaxel (Taxol), are well-known for their anti-cancer activity. While this compound itself may not be as potent as paclitaxel, its discovery highlights the chemical diversity within Taxus species and the potential for finding new, potentially more effective or less toxic, anti-cancer compounds. Further research is needed to fully characterize its activity and potential therapeutic applications.

Q2: How does the chemical structure of this compound differ from other taxoids found in Taxus species?

A2: While the provided abstracts don't give detailed structural data for all compounds, they do mention that this compound was isolated alongside other taxoids like paclitaxel, cephalomannine, and baccatin III []. This suggests a structural similarity to these compounds. The name itself indicates key differences: "10-deacetyl" implies the absence of an acetyl group at the 10th carbon atom, and "13-oxo" indicates the presence of a ketone group at the 13th carbon. These structural variations can significantly influence the molecule's interactions with biological targets and consequently, its activity and potential therapeutic use.

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